molecular formula C24H20FN3O2S3 B11695915 3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide

3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide

Cat. No.: B11695915
M. Wt: 497.6 g/mol
InChI Key: ZJMLOEUIGNEPGW-MOSHPQCFSA-N
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Description

3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the fluorophenyl and methylphenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohol derivatives.

Scientific Research Applications

3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with active sites, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction pathways where the compound acts as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups often exhibit enhanced biological activity due to the electron-withdrawing nature of fluorine.

Uniqueness

What sets 3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C24H20FN3O2S3

Molecular Weight

497.6 g/mol

IUPAC Name

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C24H20FN3O2S3/c1-15-2-4-16(5-3-15)12-19-14-26-23(32-19)27-21(29)10-11-28-22(30)20(33-24(28)31)13-17-6-8-18(25)9-7-17/h2-9,13-14H,10-12H2,1H3,(H,26,27,29)/b20-13-

InChI Key

ZJMLOEUIGNEPGW-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S

Origin of Product

United States

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